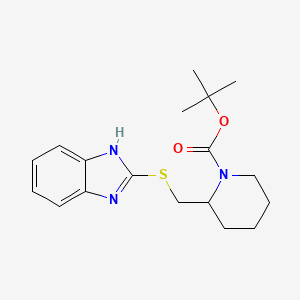

2-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

BenchChem offers high-quality 2-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(1H-benzimidazol-2-ylsulfanylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S/c1-18(2,3)23-17(22)21-11-7-6-8-13(21)12-24-16-19-14-9-4-5-10-15(14)20-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAOPJQTZMRYBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CSC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Chemical Formula : C17H23N3O2S

- Molecular Weight : 347.45 g/mol

This compound features a benzimidazole moiety, which is known for its diverse biological activities. The presence of the piperidine ring and the tert-butyl ester further contributes to its pharmacological profile.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. The compound exhibits broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Name | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | S. aureus | Moderate |

| Compound B | E. coli | High |

| Compound C | P. aeruginosa | Low |

2. Anticancer Properties

Benzimidazole derivatives, including the target compound, have been explored for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting specific kinases involved in cancer progression .

Case Study: Inhibition of Cancer Cell Lines

In a study examining the effects of benzimidazole derivatives on cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.

3. Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives has been documented in several studies. These compounds are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Table 2: Anti-inflammatory Activity

| Compound Name | Inflammatory Marker | Effect |

|---|---|---|

| Compound D | TNF-alpha | Decrease |

| Compound E | IL-6 | Decrease |

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is significantly influenced by their structural components. Modifications to the benzimidazole core or substituents on the piperidine ring can enhance or diminish activity.

Key Findings:

- Electron-Withdrawing Groups : Increase antimicrobial activity.

- Hydrophobic Substituents : Enhance cellular uptake and bioavailability.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : The synthesis involves nucleophilic substitution at the piperidine nitrogen, followed by coupling of the benzimidazole-sulfanylmethyl moiety. Key steps include:

- Step 1 : Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using Boc anhydride in dichloromethane (DCM) under nitrogen .

- Step 2 : Sulfanylmethylation via reaction with 2-mercaptobenzimidazole in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Yield Optimization : Use of excess Boc-protected piperidine (1.2 equiv.) and rigorous exclusion of moisture improves yield to ~65–70% .

- Purity Control : Purification via flash chromatography (hexane/ethyl acetate, 3:1) or preparative HPLC with a C18 column (mobile phase: methanol/buffer pH 4.6, 65:35) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl ester (δ ~1.4 ppm for 9H) and benzimidazole protons (δ ~7.2–7.8 ppm). 2D NMR (COSY, HSQC) resolves piperidine and sulfanylmethyl connectivity .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~404.2 g/mol) validates molecular weight .

- HPLC Purity Assessment : Use a C18 column with UV detection at 254 nm; mobile phase: methanol and sodium acetate buffer (pH 4.6, 65:35) .

Q. How does the compound’s solubility profile influence formulation for in vitro assays?

- Methodological Answer :

- Solubility Data : Limited aqueous solubility (~0.1 mg/mL in water at 25°C) due to the hydrophobic tert-butyl ester and benzimidazole groups. Solubility improves in DMSO (>50 mg/mL) or ethanol (~10 mg/mL) .

- Formulation Advice : For cell-based assays, dissolve in DMSO (≤0.1% final concentration) and dilute in PBS or culture medium. For in vivo studies, use PEG-400/water (1:1) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights can guide modification of this compound for enhanced antimicrobial activity?

- Methodological Answer :

- Critical Moieties :

- Benzimidazole Ring : Essential for π-π interactions with microbial enzymes (e.g., DNA gyrase). Fluorination at C5 improves membrane penetration .

- Sulfanylmethyl Linker : Replacing sulfur with oxygen reduces activity, indicating sulfur’s role in redox modulation .

- Piperidine Modifications : N-Methylation of piperidine enhances metabolic stability but reduces solubility .

- SAR Table :

| Modification | Effect on Activity | Reference |

|---|---|---|

| C5-Fluorinated benzimidazole | ↑ MIC against E. coli (2 μg/mL → 0.5 μg/mL) | |

| Sulfur → Oxygen substitution | ↓ Antifungal activity (IC₅₀ 10 μM → 50 μM) |

Q. How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Source Identification : Compare assay conditions (e.g., cell line variability, serum concentration). For example, IC₅₀ in HeLa cells varies by 30% when serum-free vs. 10% FBS media are used .

- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate compound stability under assay conditions (HPLC monitoring) .

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates. Address outliers via Grubbs’ test .

Q. What experimental strategies can elucidate the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolites via LC-MS/MS. Key parameters:

- Time Course : 0–60 min to assess linearity of metabolite formation .

- Enzyme Inhibition : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to identify isoform-specific interactions .

- Docking Studies : Use AutoDock Vina to model binding to CYP3A4 active site; prioritize poses with lowest ΔG (e.g., −9.2 kcal/mol) .

Methodological Guidance for Data Interpretation

Q. How to design a proteomics study to identify cellular targets of this compound?

- Step-by-Step Workflow :

Compound Treatment : Expose cells (e.g., MCF-7) to IC₅₀ concentration (e.g., 5 μM) for 4–24 hrs .

Pull-Down Assay : Use a biotinylated analog immobilized on streptavidin beads; elute bound proteins for LC-MS/MS identification .

Bioinformatics : Analyze enriched pathways via STRING DB (threshold: FDR <0.05). Prioritize hubs like AKT1 or HSP90 .

Q. What computational tools are optimal for predicting off-target effects?

- Toolkit :

- SwissTargetPrediction : Input SMILES string to rank potential targets (e.g., kinases, GPCRs) .

- PharmaDB : Screen against 2,500+ drug targets to flag risks (e.g., hERG inhibition) .

- Validation : Confirm predictions with orthogonal assays (e.g., patch-clamp for hERG activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.